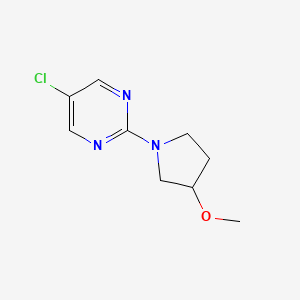![molecular formula C23H24ClN3O4 B2404001 3-(4-Chlorobenzyl)-8-(4-ethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021100-92-4](/img/structure/B2404001.png)
3-(4-Chlorobenzyl)-8-(4-ethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of 1,3-Diazaspiro[4.5]decane-2,4-dione . Spiro compounds are a class of organic compounds that have two or more rings that share a single atom, the spiro atom, which is the only common atom to each ring .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, a similar compound, diazaspiro[4.5]decane, can be synthesized in one step. Unactivated yne-en-ynes react with a range of substituted aryl halides in the presence of Pd(OAc)2–PPh3 to afford diazaspiro[4.5]decane with exocyclic double bonds .Scientific Research Applications
Antimicrobial and Detoxification Applications
3-(4-Chlorobenzyl)-8-(4-ethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has potential applications in antimicrobial and detoxification fields. A study involving a related N-halamine precursor, TTDD diol, demonstrated its effectiveness when bonded onto cotton fabrics for antimicrobial purposes. This compound showed efficacy against Staphylococcus aureus and Escherichia coli O157:H7, suggesting its potential in creating antimicrobial surfaces and materials (Ren et al., 2009).
Crystal Packing and Conformational Studies
The compound's crystal packing and conformational properties have been studied, providing insights into its structural characteristics and potential applications in materials science. Research on similar spirohydantoin derivatives revealed details about their crystal structures, which could influence their applications in various scientific fields (Lazić et al., 2022).
Potential in Treating Anemia
Spirohydantoins, a class of compounds including this compound, have been identified as potential treatments for anemia. They act as pan-inhibitors of the prolyl hydroxylase family of enzymes, which could be beneficial in upregulating erythropoietin for anemia treatment (Váchal et al., 2012).
Myelostimulating Activity
Another study focused on the synthesis and biological evaluation of triazaspiro[4.5]decane-2,4-dione derivatives, demonstrating myelostimulating activity. This indicates potential therapeutic applications in conditions requiring bone marrow hematopoiesis stimulation (Yu et al., 2018).
Serotonin Receptor Activity
The compound has shown relevance in the study of serotonin receptors. Research involving similar triazaspiro[4.5]decane derivatives showed selective ligands for the 5-HT2C receptor, which could have implications in neurological and psychiatric research (Weinhardt et al., 1996).
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-8-(4-ethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O4/c1-2-31-19-9-5-17(6-10-19)20(28)26-13-11-23(12-14-26)21(29)27(22(30)25-23)15-16-3-7-18(24)8-4-16/h3-10H,2,11-15H2,1H3,(H,25,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTESKKDYVNQMPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
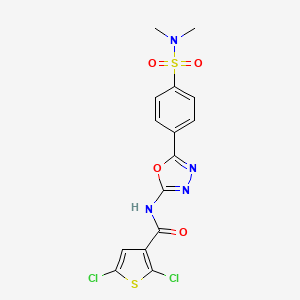
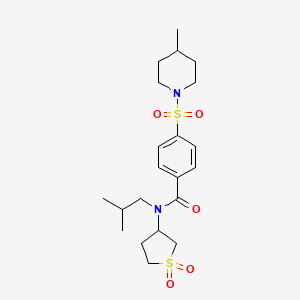

![N-(4-chloro-3-nitrophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2403923.png)

![2-[[1-(3-Methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2403927.png)
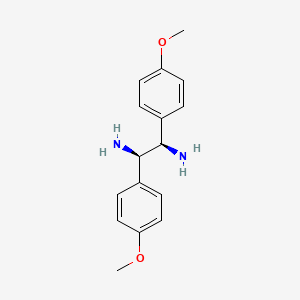
![2-amino-6-(3,4-dimethoxyphenethyl)-4-(3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2403931.png)
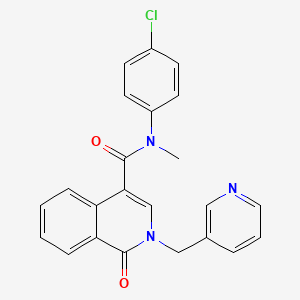
![Methyl 2-[(2-phenylthieno[3,2-d]pyrimidin-4-yl)sulfanyl]benzenecarboxylate](/img/structure/B2403934.png)
![N-(4-acetylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2403935.png)


